Cas no 415941-50-3 (Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)-)
Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)-
- bis(1-adamantyl)-cyclohexylphosphane
- CYCLOHEXYLDI(1-ADAMANTYL)PHOSPHINE
- AC1NEJMN
- AG-F-47903
- CTK4I5008
- SureCN986134
- 415941-50-3
- DTXSID50405167
- FT-0725691
- SCHEMBL986134
-
- Inchi: 1S/C26H41P/c1-2-4-24(5-3-1)27(25-12-18-6-19(13-25)8-20(7-18)14-25)26-15-21-9-22(16-26)11-23(10-21)17-26/h18-24H,1-17H2
- InChI Key: XLTOFYXJTSGAAW-UHFFFAOYSA-N
- SMILES: P(C1CCCCC1)(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 384.29500
- Monoisotopic Mass: 384.294588305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 13.59000
- LogP: 7.73860
Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601958-100mg |
Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- |
415941-50-3 | 95% | 100mg |
¥480.0 | 2024-07-19 |
Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)-
Comprehensive Overview of Phosphine, cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- (CAS No. 415941-50-3)
Phosphine, cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- (CAS No. 415941-50-3) is a specialized organophosphorus compound with a unique molecular structure. Its complex name reflects the presence of a cyclohexyl group and two tricyclo[3.3.1.13,7]dec-1-yl moieties bonded to a central phosphorus atom. This compound has garnered attention in advanced material science and catalytic applications due to its sterically hindered design, which influences reactivity and stability.
In recent years, researchers have explored the potential of phosphine ligands like this compound in transition metal catalysis, a field critical for pharmaceutical synthesis and polymer production. The bulky tricyclo[3.3.1.13,7]dec-1-yl groups (also known as adamantyl derivatives) provide exceptional steric protection, making this ligand valuable for controlling selectivity in cross-coupling reactions. Users searching for "sterically demanding phosphine ligands" or "CAS 415941-50-3 applications" will find this compound relevant to asymmetric synthesis challenges.
The thermal and oxidative stability of cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine makes it suitable for high-temperature processes, addressing a common query about "heat-resistant organophosphorus compounds." Its compatibility with late transition metals (e.g., palladium, platinum) aligns with industry demands for sustainable catalysis, a trending topic in green chemistry forums. Computational studies suggest its potential in photoactive materials, connecting to searches about "phosphines in optoelectronics."
Synthetic protocols for CAS No. 415941-50-3 often involve the reaction of tricyclo[3.3.1.13,7]dec-1-yl lithium with cyclohexylphosphonous dichloride, followed by purification via crystallization. Analytical characterization typically combines 31P NMR spectroscopy (shielding effects due to adamantyl groups) and mass spectrometry. These details respond to frequent technical queries like "characterization of bulky phosphines" in academic databases.
From an industrial perspective, this compound's role in specialty chemical manufacturing intersects with ESG (Environmental, Social, and Governance) trends, particularly in reducing heavy metal leaching. Patent literature reveals its use in OLED intermediate synthesis, correlating with growing interest in "phosphorus-based emissive materials." Storage recommendations (argon atmosphere, amber glass) address practical concerns from laboratory users.
Ongoing research investigates modifications of the tricyclo[3.3.1.13,7]decane framework to fine-tune electronic properties, a subject frequently discussed in molecular design publications. The compound's lipophilicity also makes it a candidate for phase-transfer catalysis systems, answering queries about "phosphine ligands for biphasic reactions." Safety data sheets emphasize standard organophosphorus handling protocols without restrictive classifications.
In conclusion, Phosphine, cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)- represents a sophisticated tool for precision synthesis, bridging fundamental research and industrial innovation. Its multifaceted applications respond to contemporary search trends in advanced ligand design, sustainable catalysis, and functional material development, making it a compound of enduring scientific interest.
415941-50-3 (Phosphine,cyclohexylbis(tricyclo[3.3.1.13,7]dec-1-yl)-) Related Products
- 436865-11-1(Di-tert-butyl(cyclohexyl)phosphine)
- 321921-71-5(CataCXium A)
- 93634-87-8(tert-Butyldicyclohexylphosphine)
- 131211-27-3(Di-1-adamantylphosphine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)